

# S-Tag Peptide: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S Tag Peptide

Cat. No.: B14005467

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the S-Tag peptide, a widely utilized tool in protein expression and purification. We will delve into its fundamental structure, physicochemical properties, and its interaction with its binding partner, the S-protein. This document also offers detailed experimental protocols for its application in affinity chromatography.

## Core Structure and Physicochemical Properties

The S-Tag is a synthetic 15-amino-acid peptide with the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1] It is derived from the N-terminus of bovine pancreatic ribonuclease A (RNase A).[1] The S-Tag system is based on the high-affinity interaction between the S-Tag peptide and the S-protein, which is the larger C-terminal fragment of RNase A.

The peptide is notable for its high content of charged and polar residues, which is believed to contribute to the increased solubility of fusion proteins.[1] In its unbound state, the S-Tag peptide is thought to be largely unstructured.[1]

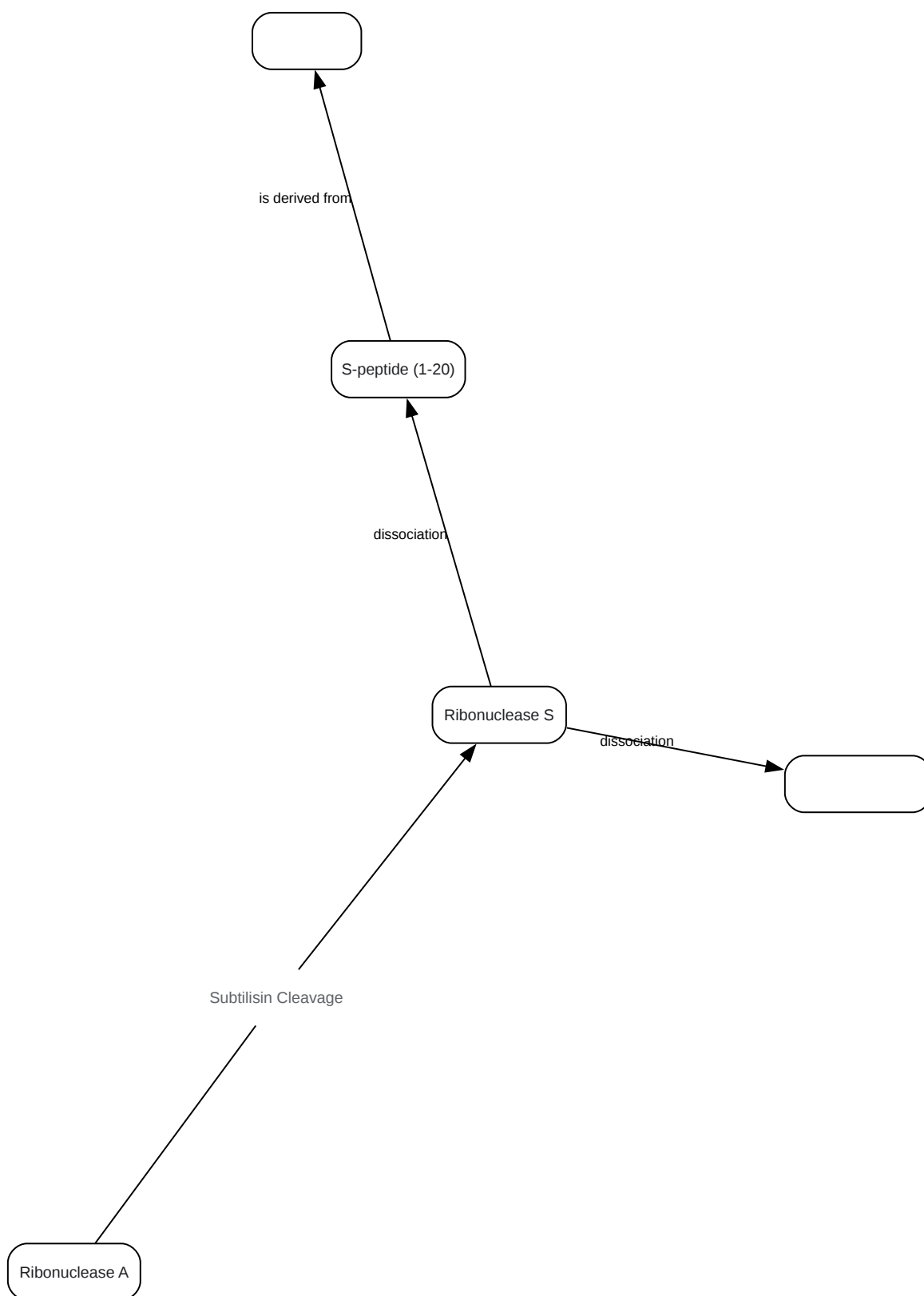
A summary of the key quantitative properties of the S-Tag peptide is presented in the table below.

| Property                           | Value           |
|------------------------------------|-----------------|
| Amino Acid Sequence                | KETAAAKFERQHMDS |
| Number of Amino Acids              | 15              |
| Molecular Weight                   | ~1748.9 Da      |
| Theoretical Isoelectric Point (pI) | 4.45            |

## The S-Tag:S-protein Interaction: A Look into Ribonuclease S

The structural basis for the interaction between the S-Tag and the S-protein can be understood by examining the crystal structure of Ribonuclease S (RNase S). RNase S is a fully active enzyme formed by the non-covalent association of the S-peptide (residues 1-20 of RNase A) and the S-protein (residues 21-124 of RNase A). The S-Tag corresponds to the first 15 amino acids of the S-peptide.

The crystal structure of RNase S reveals that the S-peptide binds to a groove on the surface of the S-protein. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. The N-terminal alpha-helix of the S-peptide is a key structural motif for this binding.



[Click to download full resolution via product page](#)

**Figure 1.** Relationship between Ribonuclease A, S-protein, and S-Tag.

# Application in Affinity Chromatography: A Detailed Protocol

The high-affinity and specific interaction between the S-Tag and S-protein is widely exploited for the purification of recombinant proteins. The following protocol outlines a typical workflow for the affinity purification of an S-tagged protein using S-protein agarose.

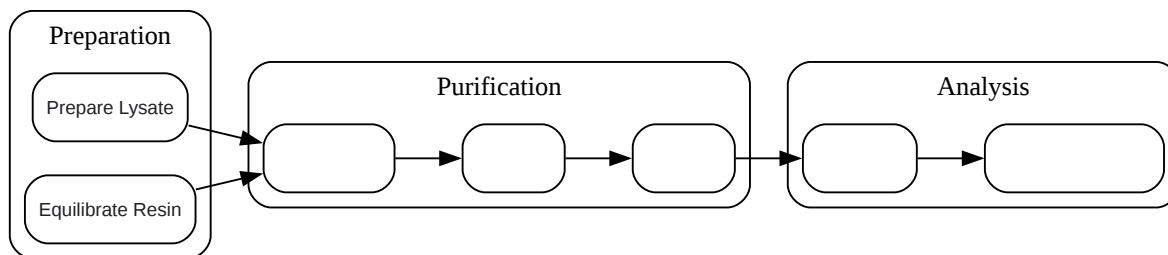
## Materials:

- Cell lysate containing the S-tagged protein of interest
- S-protein Agarose resin
- Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- Elution Buffer (e.g., 0.2 M sodium citrate, pH 2.0 or 3 M Guanidine HCl)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Chromatography column
- Standard laboratory equipment (centrifuge, spectrophotometer, etc.)

## Protocol:

- Resin Equilibration:
  - Gently resuspend the S-protein Agarose resin.
  - Transfer the required amount of slurry to a chromatography column.
  - Allow the storage buffer to drain.
  - Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
- Lysate Preparation:
  - Clarify the cell lysate by centrifugation to remove cell debris and insoluble material.

- Filter the supernatant through a 0.45  $\mu\text{m}$  filter.
- Protein Binding:
  - Load the clarified lysate onto the equilibrated column. The flow rate should be optimized for efficient binding.
  - For batch purification, incubate the lysate with the resin slurry on a rotator at 4°C for a defined period (e.g., 1-2 hours).
- Washing:
  - Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
  - Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
- Elution:
  - Elute the bound S-tagged protein by applying the Elution Buffer to the column.
  - Collect fractions of a defined volume.
  - Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to preserve protein activity.
- Analysis:
  - Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the eluted protein.
  - Pool the fractions containing the purified protein.
- Resin Regeneration (Optional):
  - If the elution was performed under non-denaturing conditions, the resin can often be regenerated by washing with several column volumes of high and low pH buffers, followed by re-equilibration in Binding/Wash Buffer.



[Click to download full resolution via product page](#)

**Figure 2.** Workflow for S-Tag protein affinity purification.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- To cite this document: BenchChem. [S-Tag Peptide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14005467#s-tag-peptide-structure-and-properties\]](https://www.benchchem.com/product/b14005467#s-tag-peptide-structure-and-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)